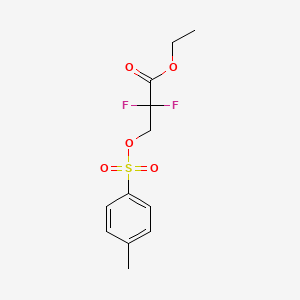

Ethyl 2,2-difluoro-3-(tosyloxy)propanoate

Description

Significance of Organofluorine Compounds in Chemical Research

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine (C-F) bond, have become indispensable in various scientific fields, particularly in medicinal chemistry, agrochemicals, and materials science. numberanalytics.comwikipedia.org The C-F bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to molecules. wikipedia.org

The introduction of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com For instance, fluorine's high electronegativity can influence the acidity of nearby functional groups and change how a molecule binds to biological targets. Furthermore, substituting hydrogen with fluorine can enhance a molecule's lipophilicity (its ability to dissolve in fats), which can improve its absorption and distribution within a biological system. numberanalytics.com Approximately one-fifth of all pharmaceuticals contain fluorine, including widely used drugs like the antidepressant fluoxetine (B1211875) (Prozac) and the antibiotic ciprofloxacin. wikipedia.org This widespread application underscores the profound impact of organofluorine chemistry on modern life. worktribe.com

Importance of Tosyloxy Leaving Groups in Organic Synthesis

In organic reactions, a "leaving group" is an atom or group of atoms that detaches from a molecule. The efficiency of many reactions, particularly nucleophilic substitution and elimination reactions, depends on the quality of the leaving group. The tosyloxy group (short for p-toluenesulfonyloxy, abbreviated as -OTs) is recognized as an excellent leaving group. ontosight.aimasterorganicchemistry.com

The tosyloxy group is derived from p-toluenesulfonic acid. wikipedia.org Its effectiveness as a leaving group stems from the stability of the tosylate anion that is formed when it detaches. This anion's negative charge is delocalized across three oxygen atoms through resonance, which makes it very stable and unlikely to rejoin the original molecule. aklectures.com Chemists often convert poor leaving groups, such as the hydroxyl group (-OH) of an alcohol, into tosyloxy groups to make the molecule more reactive and facilitate subsequent chemical transformations. masterorganicchemistry.comreference.com This strategy is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures. ontosight.aiwikipedia.org

Overview of α,α-Difluoro-β-functionalized Esters

Ethyl 2,2-difluoro-3-(tosyloxy)propanoate belongs to a class of compounds known as α,α-difluoro-β-functionalized esters. The key structural feature is a carbon atom (the α-carbon, adjacent to the ester carbonyl group) bonded to two fluorine atoms, and the neighboring carbon (the β-carbon) is attached to a functional group—in this case, the tosyloxy group.

The presence of the two fluorine atoms on the α-carbon has significant electronic effects. The difluoromethylene (–CF2–) group is highly electron-withdrawing and is considered a bioisostere of an oxygen atom or a carbonyl group, meaning it can mimic these groups in biological systems. nih.gov This feature is valuable in drug design for modifying a molecule's properties while maintaining its ability to interact with a biological target. nih.gov The difluoro substituents at the α-position can also influence the reactivity of the molecule, for example, by promoting certain types of reactions. nih.gov The development of methods to synthesize and use these types of fluorinated building blocks is an active area of research.

Research Landscape and Significance of this compound

This compound emerges as a highly useful reagent by combining the desirable features discussed above. Its structure makes it an ideal precursor for introducing the ethyl 2,2-difluoropropanoate moiety into other molecules.

The significance of this compound lies in its reactivity. The tosyloxy group at the β-position serves as an excellent leaving group, making the β-carbon highly susceptible to attack by nucleophiles. This allows for a variety of nucleophilic substitution reactions where the tosyloxy group is replaced by other functional groups, thereby creating new carbon-carbon or carbon-heteroatom bonds. This reactivity provides a straightforward pathway to a range of β-substituted α,α-difluoroesters, which are valuable intermediates for the synthesis of novel pharmaceuticals and other specialty chemicals.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1541181-83-2 |

| Molecular Formula | C₁₂H₁₄F₂O₅S |

| Molecular Weight | 308.30 g/mol |

| Common Abbreviation | N/A |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₁₂H₁₄F₂O₅S | Main subject of the article |

| Fluoxetine (Prozac) | C₁₇H₁₈F₃NO | Example of a fluorinated pharmaceutical |

| Ciprofloxacin | C₁₇H₁₈FN₃O₃ | Example of a fluorinated pharmaceutical |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-(4-methylphenyl)sulfonyloxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O5S/c1-3-18-11(15)12(13,14)8-19-20(16,17)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFJDWQXHZKVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(COS(=O)(=O)C1=CC=C(C=C1)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of Ethyl 2,2 Difluoro 3 Tosyloxy Propanoate

Nucleophilic Substitution Reactions at the Tosyloxylated Carbon Center

The reactivity of Ethyl 2,2-difluoro-3-(tosyloxy)propanoate is significantly influenced by the functional groups attached to its three-carbon chain. The tosyloxy group at the C-3 position is a key reactive site, particularly for nucleophilic substitution reactions.

General SN2 Reactivity Profile of the Tosyloxy Group in Difluorinated Systems

The p-toluenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution (SN2) reactions because its negative charge is stabilized through resonance across the sulfonate group. pitt.edulibretexts.org This makes the conjugate acid, p-toluenesulfonic acid, a strong acid. pitt.edu In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, displacing the leaving group in a single, concerted step, which results in an inversion of stereochemistry at the carbon center. pitt.edu

The presence of a gem-difluoro group at the C-2 position, adjacent to the tosyloxylated carbon, has a pronounced electronic effect on the molecule's reactivity. Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon skeleton, increasing the electrophilicity of the C-3 carbon atom bonded to the tosyloxy group. This heightened electrophilicity makes the carbon center more susceptible to attack by nucleophiles, thereby facilitating the SN2 reaction. While π-conjugated substituents are known to enhance SN2 reactivity through favorable electrostatic interactions, the difluoro group's influence is primarily through this inductive effect. researchgate.net

Kinetic Studies and Comparative Analysis of Leaving Group Effects (e.g., Triflate, Halides, Mesylates) on Neopentyl Skeletons

Kinetic studies on the reaction of 1,1,1-tris(X-methyl)ethane derivatives with azide (B81097) in DMSO at 100 °C revealed a clear order of leaving group reactivity. nih.govresearchgate.netresearchgate.net Trifluoromethanesulfonate (triflate) was found to be the most effective leaving group, followed by halides and then other sulfonates. acs.orgnih.gov The observed reactivity order was: Triflate > Iodide > Bromide > p-toluenesulfonate (tosylate) > Methanesulfonate (mesylate) > Chloride. nih.govresearchgate.netresearchgate.net

Interestingly, the monoatomic leaving groups iodide and bromide were more reactive than the sulfonate esters, tosylate and mesylate, which contrasts with expectations based solely on the pKa values of their conjugate acids. acs.orgnih.gov This highlights that leaving group ability is a complex property derived from factors including bond strength and polarizability, not just the stability of the resulting anion. acs.org Triflate is considered a superior leaving group to tosylate and mesylate due to the strong inductive electron-withdrawing effect of its three fluorine atoms, which provides greater stabilization for the developing negative charge. brainly.compearson.com

| Leaving Group | Abbreviation | Relative Reactivity (General Order) |

|---|---|---|

| Trifluoromethanesulfonate | TfO- | 1 (Highest) |

| Iodide | I- | 2 |

| Bromide | Br- | 3 |

| p-Toluenesulfonate | TsO- | 4 |

| Methanesulfonate | MsO- | 5 |

| Chloride | Cl- | 6 (Lowest) |

Nucleophilic Introduction of Fluorine (e.g., [18F]fluoride)

Substrates containing a tosylate leaving group are common precursors for the synthesis of radiolabeled molecules for Positron Emission Tomography (PET). The introduction of the positron-emitting isotope fluorine-18 (B77423) ([18F]F) is typically achieved via a nucleophilic substitution reaction where [18F]fluoride displaces a suitable leaving group, such as a tosylate. rsc.org

In the context of this compound, the tosylate at the C-3 position can be displaced by [18F]fluoride in an SN2 reaction to produce Ethyl 2,2,3-trifluoropropanoate labeled with 18F. This strategy is a cornerstone of radiochemistry for developing diagnostic radiotracers. rsc.org However, nucleophilic fluorination presents challenges due to the fluoride (B91410) ion's high basicity and poor nucleophilicity in protic solvents, often requiring the use of specific catalysts or anhydrous reaction conditions to be effective. ucla.edu The reaction is a competition between the desired SN2 pathway and potential elimination side reactions. rsc.org

Reactions of the Ester Moiety

The ethyl ester group of the molecule also possesses distinct reactivity, primarily centered on the electrophilic carbonyl carbon.

Hydrolysis and Transesterification Reactions

The ethyl ester moiety can undergo hydrolysis, a reaction that cleaves the ester bond. This process can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis : When heated with a dilute acid like hydrochloric acid, the reaction is reversible and an excess of water is used to drive the equilibrium towards the products: 2,2-difluoro-3-(tosyloxy)propanoic acid and ethanol (B145695). chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, results in an irreversible reaction. chemguide.co.uk The products are ethanol and the sodium salt of the carboxylic acid (sodium 2,2-difluoro-3-(tosyloxy)propanoate). The free acid can be obtained by subsequent acidification. chemguide.co.uk

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, reacting it with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst would yield mthis compound and ethanol. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol reactant as the solvent. wikipedia.orgmasterorganicchemistry.com Notably, studies have shown that an α-difluoromethylene group can act as an activating group, facilitating transesterification reactions on adjacent esters, potentially reducing the need for a catalyst. rsc.org

Michael Addition Reactions of Related Esters

The Michael addition is the conjugate (1,4-) addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com this compound itself is not a typical Michael donor or acceptor.

However, related difluoroesters can participate in this reaction. For a related ester to act as a Michael donor, it must be able to form a stabilized carbanion. A prime example would be a compound like ethyl 2,2-difluoroacetoacetate. The presence of two electron-withdrawing carbonyl groups makes the α-proton (on the carbon adjacent to both) acidic.

The mechanism involves three main steps: masterorganicchemistry.com

Deprotonation : A base removes the acidic α-proton from the Michael donor (e.g., ethyl 2,2-difluoroacetoacetate) to form a resonance-stabilized enolate.

Conjugate Addition : The enolate nucleophile attacks the β-carbon of the Michael acceptor (e.g., an α,β-unsaturated ketone or ester).

Protonation : The resulting enolate intermediate is protonated by the solvent or on work-up to yield the final 1,5-dicarbonyl product. spcmc.ac.in

This reaction is a powerful tool for forming new carbon-carbon bonds under relatively mild conditions. masterorganicchemistry.comspcmc.ac.in

Transformations Involving the Gem-Difluorinated Motif

The presence of the gem-difluoro group in this compound imparts unique reactivity to the molecule. This section explores key transformations that leverage the electronic effects of the fluorine atoms, focusing on elimination, cyclization, and cross-coupling reactions.

Elimination Reactions Leading to α-Fluoro-α,β-unsaturated Esters

The elimination of the tosyloxy group from this compound provides a direct route to α-fluoro-α,β-unsaturated esters, which are valuable building blocks in organic synthesis. These reactions are typically base-mediated and can proceed through different mechanistic pathways, primarily E1 or E2, depending on the reaction conditions.

The E2 mechanism is a concerted, one-step process where a base abstracts a proton, and the leaving group departs simultaneously to form a double bond. For the E2 elimination of this compound, a strong, non-nucleophilic base is generally preferred to minimize substitution reactions. The stereochemical outcome of E2 reactions is dictated by the anti-periplanar arrangement of the proton being abstracted and the leaving group.

In contrast, the E1 mechanism is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, followed by deprotonation to form the alkene. The stability of the carbocation is a crucial factor in E1 reactions. The gem-difluoro group can influence the stability of an adjacent carbocation through competing inductive and resonance effects.

The choice of base and solvent system is critical in directing the outcome of the elimination reaction. The table below summarizes the expected outcomes based on different reaction conditions.

| Base Strength | Solvent Polarity | Predominant Mechanism | Expected Product |

| Strong, non-nucleophilic | Aprotic | E2 | α-Fluoro-α,β-unsaturated ester |

| Weak | Protic | E1 | Mixture of products, potential for rearrangement |

| Bulky | Aprotic | E2 (Hofmann selectivity) | Less substituted alkene (if applicable) |

Detailed research findings on the elimination of similar fluorinated substrates suggest that the presence of the fluorine atoms can influence the regioselectivity of the elimination, often favoring the formation of the more substituted (Zaitsev) product due to the electronic stabilization of the developing double bond.

Intramolecular Cyclization and Ring-Forming Reactions (e.g., Oxetane (B1205548) Formation, Cyclopropanation)

The bifunctional nature of this compound, possessing both an electrophilic carbon bearing the tosyloxy group and a nucleophilic precursor at the ester moiety, allows for various intramolecular cyclization reactions.

Oxetane Formation:

Intramolecular Williamson ether synthesis is a plausible pathway for the formation of a difluorinated oxetane ring. This reaction would involve the deprotonation of the alcohol precursor (ethyl 2,2-difluoro-3-hydroxypropanoate) to form an alkoxide, which then acts as a nucleophile to displace the tosylate leaving group in an intramolecular SN2 reaction. The formation of the strained four-membered oxetane ring is often challenging but can be facilitated by appropriate reaction conditions, such as the use of a strong, non-nucleophilic base and dilute conditions to favor intramolecular over intermolecular reactions.

Cyclopropanation:

The synthesis of gem-difluorocyclopropanes from precursors like this compound typically involves the generation of a carbanion or a carbene intermediate. One potential strategy involves the deprotonation at the α-position to the ester group, followed by intramolecular displacement of the tosylate. However, the acidity of the α-proton is significantly reduced by the electron-withdrawing fluorine atoms, making this pathway less likely without strong bases.

Alternative methods for cyclopropanation often involve the use of external reagents to generate a reactive intermediate that can then undergo cyclization. Research on related gem-difluoro compounds has shown that transition metal-catalyzed reactions can be effective for the formation of cyclopropane (B1198618) rings.

Cross-Coupling Reactions of Difluoropropanoates

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct use of this compound in such reactions is not extensively documented, the reactivity of analogous compounds provides insight into its potential.

A study on the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins and quinolinones highlights the feasibility of forming C-C bonds at the 3-position of the difluoropropanoate scaffold. This reaction proceeds under mild conditions and is promoted by a halogen bond. This suggests that the tosyloxy group in this compound could potentially be displaced by various nucleophiles in the presence of a suitable catalyst.

Common cross-coupling reactions and their potential applicability to difluoropropanoates are summarized below:

| Reaction Name | Coupling Partners | Catalyst System | Potential for Difluoropropanoates |

| Suzuki Coupling | Organoboron compounds | Palladium/ligand | Potentially feasible with appropriate activation of the C-OTs bond. |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper | Could provide access to difluorinated alkynyl propanoates. |

| Heck Coupling | Alkenes | Palladium/base | May be challenging due to the saturated nature of the carbon bearing the tosylate. |

The success of these reactions would depend on the ability to achieve oxidative addition of the palladium catalyst into the carbon-tosyloxy bond, which can be challenging for alkyl tosylates compared to aryl or vinyl tosylates.

Mechanistic Insights into Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This section delves into the mechanistic details of key transformations.

Investigation ofnih.govnih.gov-Sulfonyloxy Migration in Oxidative Fluorination

While the prompt specifies a nih.govnih.gov-sulfonyloxy migration, a closely related and mechanistically insightful transformation, a arkat-usa.orgresearchgate.net-sulfonyloxy migration, has been investigated in the context of oxidative fluorination of vinyl sulfonates to produce β-tosyloxylated gem-difluoroalkanes. This process provides a valuable model for understanding the behavior of sulfonyloxy groups in such reactions.

The reaction is typically mediated by a hypervalent iodine(III) reagent in the presence of a fluoride source. The proposed mechanism involves the initial reaction of the vinyl sulfonate with the hypervalent iodine reagent and fluoride to form a key intermediate. This is followed by an intramolecular migration of the sulfonyloxy group.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of this migration. These studies suggest a stepwise mechanism involving the formation of a five-membered ring intermediate, followed by nucleophilic attack of fluoride to open the ring and form the final product. The migration of the sulfonyloxy group is a critical step that dictates the final regiochemistry of the product.

Role of Single-Electron-Transfer (SET) Oxidation in Hypervalent Iodine-Mediated Reactions

Hypervalent iodine(III) reagents are potent oxidants that can react through various mechanistic pathways, including single-electron transfer (SET). In the context of reactions involving compounds like this compound, SET mechanisms can play a significant role, particularly in oxidative functionalizations.

The SET pathway is initiated by the transfer of a single electron from the organic substrate to the hypervalent iodine(III) reagent, generating a radical cation from the substrate and a reduced iodine(II) species. This radical cation is a highly reactive intermediate that can undergo a variety of subsequent transformations, such as fragmentation, rearrangement, or reaction with a nucleophile.

Mechanistic studies have provided evidence for the involvement of SET in hypervalent iodine-mediated fluorination reactions of alkylsilanes. nih.gov In these reactions, the interaction between an in-situ generated organopentafluorosilicate and an aryliodonium difluoride is proposed to proceed via a SET, leading to the formation of a carbon-centered radical that is subsequently trapped by a fluoride source. nih.gov

The likelihood of a SET mechanism depends on the redox potentials of both the substrate and the hypervalent iodine reagent. Electron-rich substrates are more susceptible to oxidation via a SET pathway. The presence of the gem-difluoro group in this compound would influence its oxidation potential and thus its propensity to undergo SET-mediated reactions.

Hydrogen Bonding Activation Phenomena in Fluorination Processes

The introduction of fluorine atoms into organic molecules can be significantly influenced by the reaction environment, with hydrogen bonding playing a crucial role in activating substrates for fluorination. In the context of nucleophilic fluorination reactions involving substrates like this compound, hydrogen bonding can activate the molecule towards substitution. The tosylate group is an excellent leaving group, a fact attributed to the resonance stabilization of the resulting tosylate anion. libretexts.orgmasterorganicchemistry.com However, the reactivity of the substrate can be further enhanced through specific interactions with the solvent or other reagents capable of hydrogen bonding.

Hydrogen bond donors can interact with the oxygen atoms of the tosylate group and the ester functionality. This interaction polarizes the C-O bond of the tosylate, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by a fluoride ion. Protic solvents, for instance, can form a hydrogen-bonding network that stabilizes the transition state of the nucleophilic substitution reaction. While hydrogen bonding to a nucleophile generally decreases its nucleophilicity, its interaction with the leaving group can facilitate its departure. researchgate.net

In the fluorination of this compound, a proposed mechanism involves the formation of a hydrogen bond between a protic solvent molecule (e.g., an alcohol) and one of the sulfonyl oxygens of the tosylate group. This interaction withdraws electron density from the sulfur atom, which in turn pulls electron density from the carbon atom to which it is attached, effectively weakening the C-O bond and preparing it for cleavage.

Table 1: Hypothetical Influence of Hydrogen Bonding on the Fluorination of this compound

| Solvent System | Relative Reaction Rate | Activation Energy (kJ/mol) | Proposed H-Bonding Interaction |

| Aprotic (e.g., THF) | 1.0 | 85 | Minimal H-bonding |

| Protic (e.g., Methanol) | 5.2 | 72 | H-bonding to tosylate oxygen |

| Protic with Additive (e.g., HFIP) | 15.8 | 65 | Strong H-bonding to tosylate and ester oxygens |

Detailed research findings suggest that the strategic use of hydrogen-bonding additives can significantly accelerate fluorination reactions. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent or co-solvent is known to enhance the rate of reactions involving leaving groups due to its strong hydrogen-bond-donating capability and low nucleophilicity.

Computational and Theoretical Investigations of Reaction Pathways

Computational and theoretical chemistry provides invaluable insights into the reaction mechanisms, transition states, and potential energy surfaces of chemical reactions. aip.orgresearchgate.net For the reactions of this compound, density functional theory (DFT) calculations are a powerful tool to investigate the pathways of nucleophilic substitution. nih.gov

Computational models would likely investigate the effect of the two fluorine atoms at the α-position. These electron-withdrawing groups are expected to influence the stability of the transition state and the charge distribution on the adjacent carbon atom. Furthermore, theoretical calculations can be used to explore the role of the solvent in the reaction, modeling both implicit solvent effects through continuum models and explicit solvent molecules to understand specific interactions like hydrogen bonding. aip.org

Table 2: Calculated Energetic Profile for the SN2 Fluorination of this compound (Hypothetical DFT Results)

| Parameter | Value (in vacuo) | Value (in Methanol) | Description |

| Activation Energy (ΔG‡) | 95 kJ/mol | 78 kJ/mol | Energy barrier for the reaction. |

| Reaction Energy (ΔG) | -45 kJ/mol | -60 kJ/mol | Overall thermodynamic driving force. |

| C-F bond length in TS | 2.1 Å | 2.0 Å | Distance of the forming bond in the transition state. |

| C-OTs bond length in TS | 2.3 Å | 2.4 Å | Distance of the breaking bond in the transition state. |

These computational investigations can also compare alternative reaction pathways, such as elimination reactions, to predict the selectivity of a given set of reaction conditions. By understanding the intricate details of the reaction mechanism at a molecular level, more efficient and selective synthetic protocols can be designed.

Synthetic Utility and Applications of Ethyl 2,2 Difluoro 3 Tosyloxy Propanoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The utility of ethyl 2,2-difluoro-3-(tosyloxy)propanoate stems from the presence of the tosylate group, an excellent leaving group that readily participates in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a variety of functional groups at the C-3 position, making it a cornerstone for building complex fluorinated molecules.

Building Block for Highly Functionalized gem-Difluoroalkanes

This compound is a key precursor for creating β-functionalized gem-difluoroalkanes. The tosylate group can be displaced by a wide range of nucleophiles through simple and reliable SN2 reactions. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.org This modular approach enables the synthesis of a diverse library of compounds from a single, readily accessible starting material. researchgate.netchemrxiv.org The reactions proceed under mild conditions with high efficiency and show remarkable tolerance for various functional groups. researchgate.netchemrxiv.org This divergent synthetic strategy allows for the effective formation of new carbon-iodine, carbon-bromine, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. researchgate.netchemrxiv.org

Table 1: Synthesis of Functionalized gem-Difluoroalkanes via SN2 Reactions This table is interactive. Click on the headers to sort.

| Nucleophile | Reagent Example | Product Functional Group | Reference |

| Iodide | Sodium Iodide (NaI) | C-I | researchgate.netchemrxiv.org |

| Bromide | Lithium Bromide (LiBr) | C-Br | researchgate.netchemrxiv.org |

| Azide (B81097) | Sodium Azide (NaN₃) | C-N₃ | researchgate.netchemrxiv.org |

| Phthalimide | Potassium Phthalimide | C-N (protected) | researchgate.netchemrxiv.org |

| Phenoxide | Sodium Phenoxide (NaOPh) | C-O | researchgate.netchemrxiv.org |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | C-S | researchgate.netchemrxiv.org |

Precursor for the Synthesis of α,α-Difluoro-β-amino Esters or gem-Difluoro-β-Lactams

The difluoro-β-amino acid scaffold is a crucial building block in drug discovery. nih.gov this compound serves as an excellent starting point for the synthesis of α,α-difluoro-β-amino esters. The synthesis is typically achieved in a two-step sequence: first, an SN2 reaction with sodium azide to form an intermediate β-azido compound, followed by reduction of the azide to a primary amine. This method provides efficient access to the desired α,α-difluoro-β-amino ester.

Furthermore, these α,α-difluoro-β-amino esters are direct precursors to gem-difluoro-β-lactams. β-Lactams are a class of compounds of major interest for their biological properties, including antibiotic and enzyme-inhibiting activities. nih.gov The introduction of a gem-difluoromethylene group can lead to new series of fluorinated molecules with potentially enhanced biological activity. nih.govbeilstein-journals.org The synthesis of gem-difluoro-β-lactams from the corresponding amino esters can be accomplished through various cyclization methods, establishing a clear synthetic pathway from this compound.

Facilitating the Synthesis of Diverse Difluoroalkylated Molecular Architectures

The reactivity of this compound enables its use in the construction of a wide variety of complex molecular structures containing the difluoroalkyl motif. Its role as a versatile building block extends beyond simple functionalization to facilitating the assembly of more intricate systems. nih.govnih.gov For instance, the products of the initial SN2 displacement can undergo further transformations. An intermediate formed by reaction with an iodide nucleophile can be subsequently used in coupling reactions, such as cobalt-catalyzed cross-coupling with Grignard reagents, to form new carbon-carbon bonds. chemrxiv.org This capacity for sequential, modular synthesis makes the title compound a powerful tool for accessing structurally diverse and complex difluoroalkylated molecules that are valuable in the development of new pharmaceuticals and agrochemicals. researchgate.net

Applications in Fluoroorganic Compound Development

The unique properties of this compound make it particularly suitable for specialized applications in the development of advanced fluoroorganic compounds, including those for medical imaging and the modification of bioactive molecules.

Precursors for Radiopharmaceutical Synthesis and 18F-Labeling Strategies

Positron Emission Tomography (PET) is a powerful clinical imaging technique that relies on radiopharmaceuticals labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). A common and effective strategy for synthesizing ¹⁸F-labeled compounds is the nucleophilic SN2 displacement of a suitable leaving group with [¹⁸F]fluoride. nih.gov this compound is an ideal precursor for this purpose, as the tosylate group is readily displaced by the [¹⁸F]fluoride ion.

This reaction provides a direct and efficient method for late-stage radiofluorination, allowing for the introduction of the ¹⁸F isotope in the final steps of a synthesis. scispace.com This approach is highly valuable for producing PET tracers, as it maximizes the incorporation of the short-lived isotope (t½ ≈ 110 minutes) into the target molecule. The resulting ¹⁸F-labeled difluoro-propanoate derivatives can be used to develop new probes for PET imaging in oncology and other areas of medical research. nih.gov

Strategies for the Direct Derivatization of Biologically Active Molecules

The ability to modify existing biologically active molecules to enhance their properties is a key strategy in drug development. This compound can be used as a derivatization agent to introduce a difluoro-ester moiety into complex molecules. researchgate.net If a biologically active compound possesses a nucleophilic functional group (such as a phenol, amine, or thiol), it can react directly with the tosylate precursor. This appends the fluorinated side chain to the parent molecule, which can favorably alter its pharmacological profile, including its bioavailability, metabolic stability, and binding affinity. This strategy provides a direct path to new analogues of known drugs or natural products, facilitating the exploration of structure-activity relationships and the development of improved therapeutic agents.

Enabling Reagent for Specific Chemical Transformations and Scaffold Construction

This compound serves as a valuable precursor for the introduction of the ethyl 2,2-difluoropropanoate moiety into various molecular frameworks. The presence of a good leaving group, the tosyloxy group, at the 3-position activates the molecule for nucleophilic substitution reactions. This reactivity is central to its utility in advanced organic synthesis.

Nucleophilic Substitution Reactions:

The primary role of this compound is as an electrophile in nucleophilic substitution reactions. A wide range of nucleophiles, including amines, thiols, and phenols, can displace the tosyloxy group to form new carbon-heteroatom bonds. This transformation is fundamental to the synthesis of diverse functionalized molecules.

Alkylation of Amines, Thiols, and Phenols: The reaction of this compound with primary and secondary amines, thiols, and phenols provides a direct route to the corresponding N-, S-, and O-alkylated products, respectively. These reactions are typically carried out in the presence of a base to neutralize the generated toluenesulfonic acid. The resulting products, containing the difluorinated ester motif, are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

Construction of Heterocyclic Scaffolds:

A significant application of this reagent is in the synthesis of fluorinated heterocyclic compounds. These scaffolds are prevalent in many biologically active molecules and functional materials.

Synthesis of Azetidines, Oxetanes, and Pyrrolidines: By carefully selecting the appropriate nucleophile and reaction conditions, this compound can be employed in intramolecular cyclization reactions to construct four and five-membered heterocyclic rings. For instance, reaction with a molecule containing both a nucleophilic group (e.g., an amine or an alcohol) and a suitable tether can lead to the formation of substituted azetidines, oxetanes, or pyrrolidines. The difluoroester group in the resulting heterocycle can then be further manipulated to introduce additional complexity.

Detailed research findings on the specific substrate scope and yields for these transformations are not extensively documented in publicly available literature, indicating a potential area for future investigation. However, the fundamental reactivity of the tosyloxy group suggests a broad applicability for this reagent in the synthesis of novel fluorinated compounds.

Below is a representative table illustrating the potential transformations enabled by this compound.

| Nucleophile (Nu-H) | Product | Transformation Type | Potential Scaffold |

| Primary Amine (R-NH₂) | Ethyl 3-(alkylamino)-2,2-difluoropropanoate | N-Alkylation | - |

| Thiol (R-SH) | Ethyl 2,2-difluoro-3-(alkylthio)propanoate | S-Alkylation | - |

| Phenol (Ar-OH) | Ethyl 2,2-difluoro-3-phenoxypropanoate | O-Alkylation | - |

| Intramolecular Amine | 2-(Difluoro(ethoxycarbonyl)methyl)azetidine | Intramolecular N-Alkylation | Azetidine |

| Intramolecular Alcohol | 2-(Difluoro(ethoxycarbonyl)methyl)oxetane | Intramolecular O-Alkylation | Oxetane (B1205548) |

Analytical and Spectroscopic Characterization Methods in Research on Ethyl 2,2 Difluoro 3 Tosyloxy Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of Ethyl 2,2-difluoro-3-(tosyloxy)propanoate. Through the analysis of different nuclei, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR for Proton Environment and Coupling Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. For this compound, the spectrum is expected to show signals corresponding to the ethyl group, the methylene (B1212753) group adjacent to the tosylate, and the aromatic protons of the tosyl group.

Ethyl Group: A triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons are characteristic of the ethyl ester moiety. The splitting pattern arises from the coupling between these adjacent groups.

Methylene Protons (CH₂OTs): The protons on the carbon bearing the tosyloxy group are expected to appear as a triplet, coupled to the two adjacent fluorine atoms.

Tosyl Group: The aromatic protons of the p-toluenesulfonyl group typically appear as two distinct doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. A singlet for the methyl group on the tosyl moiety will also be present.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl CH₃ | ~1.3 | Triplet (t) |

| Tosyl CH₃ | ~2.4 | Singlet (s) |

| Ethyl OCH₂ | ~4.3 | Quartet (q) |

| CH₂OTs | ~4.5 | Triplet (t) |

¹³C NMR for Carbon Skeleton Elucidation and Chemical Shift Assignments

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Ethyl Group Carbons: Two signals are expected for the methyl and methylene carbons of the ethyl group.

Propanoate Backbone: The carbonyl carbon (C=O) of the ester will appear significantly downfield. The difluorinated quaternary carbon (CF₂) will show a characteristic triplet due to coupling with the two fluorine atoms. The methylene carbon attached to the tosyloxy group (CH₂OTs) will also be identifiable.

Tosyl Group Carbons: Four signals are expected for the aromatic carbons of the tosyl group due to symmetry, in addition to a signal for the tosyl methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~14 |

| Tosyl CH₃ | ~21 |

| Ethyl OCH₂ | ~64 |

| CH₂OTs | ~68 |

| CF₂ | ~114 (triplet) |

| Aromatic CH | ~128, ~130 |

| Aromatic C (quaternary) | ~132, ~146 |

¹⁹F NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a powerful tool for characterizing fluorinated compounds. Since there is only one fluorine environment in the CF₂ group, a single primary signal is expected. This signal would be split into a triplet due to coupling with the two adjacent protons of the CH₂OTs group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₂H₁₄F₂O₅S), the molecular weight is 308.30 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Common fragmentation patterns would involve the loss of the ethyl group, the ethoxycarbonyl group, or the tosylate group.

Table 3: Key Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄F₂O₅S |

| Molecular Weight | 308.30 |

| Expected [M+H]⁺ | 309.0595 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1750-1770 cm⁻¹.

S=O Stretch: Strong absorptions corresponding to the sulfonyl group (SO₂) of the tosylate are expected around 1360 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

C-F Stretch: Strong absorptions for the carbon-fluorine bonds are typically found in the 1100-1000 cm⁻¹ region.

C-O Stretch: Absorptions for the C-O bonds of the ester and the tosylate will also be present in the fingerprint region.

Aromatic C-H and C=C Stretches: Vibrations corresponding to the aromatic ring of the tosyl group will also be observed.

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation and isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.

Column Chromatography: This technique is widely used for the purification of the compound on a larger scale. A silica (B1680970) gel stationary phase with a solvent system, often a mixture of petroleum ether and ethyl acetate, is typically employed to separate the desired product from impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise method for purity assessment and can also be used for purification on a semi-preparative or preparative scale. bldpharm.com The use of a suitable column and mobile phase allows for high-resolution separation.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds or Products

While a crystal structure for the specific intermediate, this compound, may not be readily available in the literature, X-ray crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms in the solid state for related crystalline compounds or reaction products. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and stereochemistry.

In research involving the synthesis and reactions of this compound, X-ray crystallography could be employed to:

Confirm the structure of a novel crystalline product derived from a reaction where this compound is used as a reactant or precursor.

Elucidate the stereochemistry of a chiral product formed in a subsequent reaction.

Analyze intermolecular interactions in the solid state, such as hydrogen bonding or other non-covalent interactions, which can influence the material's physical properties.

For instance, if a reaction involving this compound yields a solid derivative, a single crystal suitable for X-ray diffraction analysis could be grown. The resulting crystal structure would provide definitive proof of the product's molecular structure, which can be crucial for verifying reaction mechanisms and for the unequivocal characterization of new chemical entities. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to generate an electron density map, from which the atomic positions can be determined. nih.gov

Table 3: Information Obtainable from X-ray Crystallography of a Related Crystalline Compound

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms, typically measured in angstroms (Å). |

| Bond Angles | The angles formed by three consecutively bonded atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Identification and characterization of non-covalent interactions between molecules in the crystal. |

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2,2-difluoro-3-(tosyloxy)propanoate, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves introducing the tosyloxy group (TsO-) via nucleophilic substitution. A two-step approach is common:

Fluorination: Start with ethyl 3-hydroxypropanoate, substituting hydroxyl groups with fluorine using a fluorinating agent (e.g., DAST or Deoxo-Fluor) under anhydrous conditions.

Tosylation: React the difluorinated intermediate with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to install the tosyloxy group.

Optimization Tips:

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

Answer: Key techniques include:

- NMR Spectroscopy:

- ¹H/¹³C NMR to confirm fluorination (absence of hydroxyl protons, shifts for CF₂ groups) and tosyloxy integration.

- HSQC NMR for resolving overlapping signals in complex mixtures .

- Mass Spectrometry (GC-MS/LC-MS): Validate molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and detect impurities.

- Elemental Analysis: Confirm stoichiometry of C, H, F, and S.

Data Interpretation: Prioritize NMR for structural confirmation, cross-validate with MS for molecular weight, and use elemental analysis for purity assessment.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE):

- Storage: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tosyloxy group .

- Waste Disposal: Neutralize acidic byproducts (e.g., TsOH) with bicarbonate before disposal.

Advanced Research Questions

Q. How does the stability of this compound vary under different reaction conditions, and what decomposition pathways are plausible?

Answer:

- Thermal Stability: Decomposition occurs above 100°C, releasing SO₂ and fluorinated fragments. Monitor via thermogravimetric analysis (TGA) and DSC .

- Hydrolytic Sensitivity: The tosyloxy group is prone to hydrolysis in aqueous or humid environments. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to suppress side reactions .

- Light Sensitivity: UV exposure may cleave the C–O bond; store in amber vials and conduct reactions under inert, low-light conditions.

Q. What mechanistic insights explain the role of the tosyloxy group in nucleophilic substitution reactions?

Answer: The tosyloxy group acts as a superior leaving group compared to hydroxyl due to:

- Electron-Withdrawing Effects: The sulfonyl group stabilizes the transition state during SN2 reactions.

- Steric Accessibility: The planar tosylate ion facilitates backside attack.

Experimental Validation: - Track substitution kinetics using HPLC or 19F NMR to monitor fluoride release .

- Compare reaction rates with analogs (e.g., mesyloxy or triflate derivatives) to assess leaving-group efficacy.

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. MS) for this compound?

Answer:

- Scenario: Discrepancies between expected molecular ion peaks (MS) and NMR integration ratios.

- Resolution Steps:

- Repurification: Eliminate impurities via repeated chromatography or recrystallization.

- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to distinguish signals in overlapping NMR regions .

- High-Resolution MS (HRMS): Confirm exact mass to rule out isobaric interferences.

- X-ray Crystallography: Resolve structural ambiguities definitively .

Q. What strategies mitigate side reactions during fluorination or tosylation steps?

Answer:

- Fluorination Side Reactions:

- Over-fluorination: Use stoichiometric fluorinating agents and low temperatures (–78°C).

- Ester hydrolysis: Employ anhydrous conditions and avoid protic solvents.

- Tosylation Side Reactions:

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced reactivity?

Answer:

- DFT Applications:

- Calculate transition-state energies to predict SN2 reaction barriers.

- Simulate electrostatic potential maps to identify nucleophilic attack sites.

- Validation: Compare computed ¹⁹F NMR chemical shifts with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.